Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways that rely on these processes.
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the compound’s action is the inhibition of ENTs, which leads to a decrease in nucleotide synthesis and regulation of adenosine function . This can have various molecular and cellular effects depending on the specific biochemical pathways that are affected.
Biological Activity
Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C30H31FN4O3 and a molecular weight of approximately 514.59 g/mol. Its structure incorporates a piperazine moiety, which is often associated with various biological activities including antipsychotic and antidepressant effects.
1. Enzyme Inhibition
Research indicates that compounds featuring the piperazine structure can act as inhibitors of various enzymes. For instance, derivatives of piperazine have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. In particular, studies have demonstrated that certain fluorinated piperazine derivatives exhibit competitive inhibition against these enzymes, suggesting potential anti-inflammatory properties .
2. Cytotoxic Activity
The compound has been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). Preliminary findings suggest that it may induce apoptosis in these cells, although further studies are required to elucidate the underlying mechanisms and efficacy .
3. Antioxidant Properties
Antioxidant activity is another notable aspect of this compound's biological profile. Compounds similar to this compound have demonstrated significant free radical scavenging capabilities, which could contribute to their therapeutic potential in oxidative stress-related conditions .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of similar compounds on the MCF-7 cell line, it was found that compounds with a fluorinated piperazine structure exhibited significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use. The study utilized both in vitro assays to determine cell viability and flow cytometry to analyze apoptosis pathways .
Properties
CAS No. |
946330-25-2 |
---|---|
Molecular Formula |
C24H25FN4O4S |
Molecular Weight |
484.55 |
IUPAC Name |
methyl 3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25FN4O4S/c1-33-23(32)16-8-9-17-19(15-16)26-24(34)29(22(17)31)10-4-7-21(30)28-13-11-27(12-14-28)20-6-3-2-5-18(20)25/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,26,34) |
InChI Key |
FFIOTSHXXIPCCD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
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